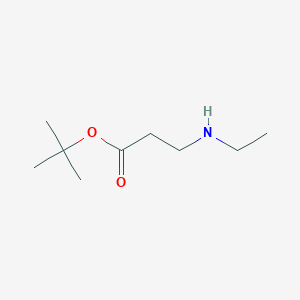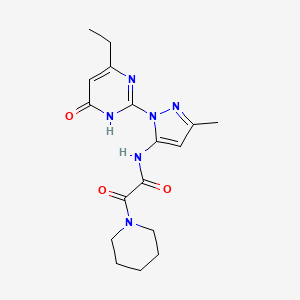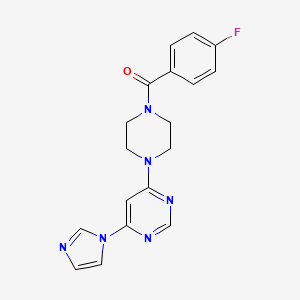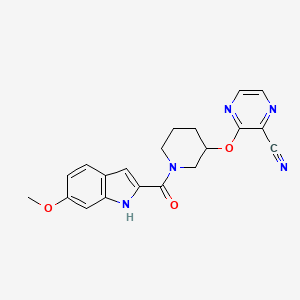
Tert-butyl 3-(ethylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(ethylamino)propanoate: is an organic compound with the molecular formula C9H19NO2 . It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydrogen atom of the amino group is replaced by an ethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(ethylamino)propanoate typically involves the esterification of 3-(ethylamino)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(ethylamino)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of tert-butyl 3-(ethylamino)propanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(ethylamino)propanoic acid or 3-(ethylamino)propanamide.
Reduction: Formation of tert-butyl 3-(ethylamino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 3-(ethylamino)propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a substrate in biochemical assays to investigate the activity of esterases and other related enzymes.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a suitable candidate for the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(ethylamino)propanoate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The molecular pathways involved in these reactions include the formation of enzyme-substrate complexes and the subsequent catalytic conversion of the substrate to the product.
Comparison with Similar Compounds
- Tert-butyl 3-(isobutylamino)propanoate
- Tert-butyl 3-(benzylamino)propanoate
- Tert-butyl 3-(neopentylamino)propanoate
Comparison: Tert-butyl 3-(ethylamino)propanoate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to tert-butyl 3-(isobutylamino)propanoate, the ethyl group in this compound provides different steric and electronic effects, leading to variations in reaction rates and product distributions. Similarly, the presence of different substituents in tert-butyl 3-(benzylamino)propanoate and tert-butyl 3-(neopentylamino)propanoate results in distinct chemical behaviors and applications.
Properties
IUPAC Name |
tert-butyl 3-(ethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-10-7-6-8(11)12-9(2,3)4/h10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHKSSXMVHSOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4As,6aR,6bR,10S,12aR,14bS)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a,6a-dicarboxylic acid](/img/structure/B2817788.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2817790.png)


![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2817794.png)
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2817795.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzamide](/img/structure/B2817796.png)
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2817800.png)



![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

